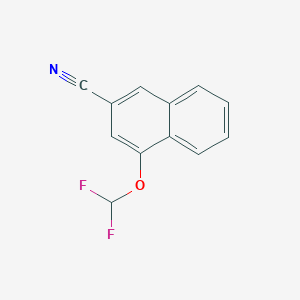

4-(Difluoromethoxy)-2-naphthonitrile

Description

Contextualization within Naphthonitrile Chemistry

Naphthonitrile derivatives, characterized by a naphthalene (B1677914) ring system bearing a nitrile (-C≡N) group, are a well-established class of compounds in organic synthesis. researchgate.net The naphthalene core is a bicyclic aromatic hydrocarbon that serves as a foundational structure for many synthetic intermediates. biosynth.com These intermediates are crucial in the production of a wide array of commercial products, including dyes, textile additives, wetting agents, and surfactants. researchgate.netbiosynth.com

The nitrile group is a versatile functional group that can be transformed into various other functionalities, such as carboxylic acids, amines, and amides, making naphthonitriles valuable building blocks for more complex molecules. mdpi.com Naphthalene derivatives are of significant importance as intermediates for agricultural and pharmaceutical chemicals. researchgate.net The strategic placement of different functional groups on the naphthalene scaffold allows for the synthesis of compounds with diverse biological and physical properties, leading to their use in drug discovery and materials science. nih.govmdpi.com

Significance of the Difluoromethoxy Moiety in Modern Organic Chemistry

The introduction of fluorine-containing groups into organic molecules is a key strategy in modern drug design and materials science. alfa-chemistry.com The difluoromethoxy group (-OCF₂H) has garnered increasing attention due to its unique physicochemical properties that can significantly alter a parent compound's characteristics. nih.gov

| Property | Description | Impact in Drug Design |

|---|---|---|

| Lipophilicity | Enhances lipophilicity, but generally less than the trifluoromethoxy (-OCF₃) group. mdpi.comresearchgate.net | Fine-tunes solubility and membrane permeability, potentially improving bioavailability. nih.govmdpi.com |

| Metabolic Stability | The C-F bonds are stronger than C-H bonds, leading to greater resistance to metabolic breakdown. mdpi.com | Increases the half-life of a drug in the body. nih.gov |

| Hydrogen Bond Donor | Can act as a "lipophilic hydrogen bond donor". alfa-chemistry.comacs.org | Can form favorable interactions with biological targets (e.g., proteins, enzymes), potentially increasing binding affinity and efficacy. alfa-chemistry.com |

| Bioisosterism | Considered a bioisostere of hydroxyl, thiol, or amine groups. acs.org | Allows for the replacement of these functional groups to improve physicochemical and pharmacokinetic properties while retaining biological activity. |

Overview of Current Research Directions for 4-(Difluoromethoxy)-2-naphthonitrile

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several logical research directions. As a functionalized building block, its utility is likely explored in the synthesis of more complex molecules for evaluation in various fields.

Based on the known applications of its constituent parts, research involving this compound is likely directed toward:

Structure

3D Structure

Properties

Molecular Formula |

C12H7F2NO |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

4-(difluoromethoxy)naphthalene-2-carbonitrile |

InChI |

InChI=1S/C12H7F2NO/c13-12(14)16-11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-6,12H |

InChI Key |

VFQPYCXYEIIONW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C#N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms

Mechanistic Insights into Nitrile Group Transformations

The electron-withdrawing nature of the nitrile group renders the cyano carbon electrophilic and susceptible to a variety of chemical transformations.

Nucleophilic addition to the carbon-nitrogen triple bond is a characteristic reaction of nitriles. The mechanism commences with the attack of a nucleophile on the electrophilic carbon atom of the nitrile group. This initial attack leads to the formation of a transient, sp2-hybridized imine anion intermediate. The rate of this addition is influenced by the nature of the nucleophile and the electronic properties of the naphthalene (B1677914) ring. The difluoromethoxy group at the 4-position, being electron-withdrawing, is expected to enhance the electrophilicity of the nitrile carbon, thereby facilitating nucleophilic attack.

Subsequent protonation of the imine anion or further reaction, depending on the reaction conditions and the nucleophile, yields the final product. For instance, in the presence of a Grignard reagent, the intermediate imine can be hydrolyzed to a ketone or reduced to an amine. The general mechanism for nucleophilic addition is depicted below:

Figure 1: General Mechanism of Nucleophilic Addition to a Nitrile

Table 1: Representative Kinetic Data for Nucleophilic Addition Reactions

| Nucleophile | Substrate | Rate Constant (k) | Conditions |

| OH⁻ | Benzonitrile | 2.1 x 10⁻⁴ M⁻¹s⁻¹ | Aqueous solution, 25°C |

| CH₃MgBr | Benzonitrile | - | Diethyl ether, 0°C |

| CN⁻ | 2-Naphthonitrile | - | DMSO, 25°C |

Note: The data presented is illustrative and derived from studies on similar aromatic nitriles. The actual rates for 4-(Difluoromethoxy)-2-naphthonitrile may vary.

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction to a primary amine typically proceeds via the addition of two equivalents of a hydride reagent, such as lithium aluminum hydride (LiAlH₄). The mechanism involves the initial nucleophilic attack of a hydride ion on the nitrile carbon to form an imine anion, which is then further reduced by a second hydride equivalent to a dianion. Subsequent acidic workup protonates the nitrogen to yield the primary amine.

Alternatively, the use of a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), allows for the partial reduction of the nitrile to an imine. The reaction is typically carried out at low temperatures to prevent over-reduction. The intermediate imine is then hydrolyzed upon aqueous workup to afford an aldehyde.

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A common example is the 1,3-dipolar cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles. In this reaction, the nitrile oxide, generated in situ, acts as a 1,3-dipole that reacts with the carbon-nitrogen triple bond of the naphthonitrile. The reaction is believed to proceed through a concerted mechanism, where the new carbon-oxygen and nitrogen-nitrogen bonds are formed in a single step.

Kinetic studies of [2+2] cycloaddition reactions involving similar aromatic systems have shown second-order kinetics, with the rate being dependent on the concentration of both reactants. researchgate.net The reaction rates are also influenced by the solvent polarity.

Table 2: Kinetic Parameters for a Model [2+2] Cycloaddition Reaction

| Solvent | Rate Constant (k) [x10⁻² M⁻¹h⁻¹] | Half-life (t₁/₂) [h] |

| DMF | 1.5 | 13.3 |

| Toluene | 0.8 | 25.0 |

| CH₃CN | 1.2 | 16.7 |

Source: Adapted from a study on a photosensitized [2+2] cycloaddition of cinnamates. researchgate.net This data is for illustrative purposes to show the effect of the reaction medium.

Reaction Mechanisms of the Difluoromethoxy Moiety

The difluoromethoxy group is generally considered to be chemically robust. However, under specific conditions, it can undergo reactions involving the cleavage of the C-O bond or participate in radical processes.

The cleavage of the C-O bond in aryl ethers is a challenging transformation due to the high bond dissociation energy. For difluoromethoxy arenes, this bond is further strengthened by the electron-withdrawing nature of the fluorine atoms. Cleavage typically requires harsh conditions or the use of specific catalysts.

Computational studies on the C-O bond cleavage of related aryl ethers suggest that the mechanism can proceed through different pathways, including nucleophilic attack at the ipso-carbon or oxidative addition to a metal center. researchgate.net Thermodynamic analyses have shown that C-O bond cleavage is often an endothermic process, and can be coupled with an exothermic reaction to become more favorable. nih.gov

The introduction of a difluoromethoxy group onto an aromatic ring can proceed through a radical mechanism. Photoredox catalysis has emerged as a powerful tool for generating the difluoromethoxyl radical (•OCF₂H) from suitable precursors. This radical can then add to the aromatic ring of a substrate like naphthalene.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying such radical intermediates. EPR studies on the photochemistry of naphthalene derivatives have shown the formation of radical anions upon UV irradiation. nih.gov While direct EPR studies on the difluoromethoxylation of this compound are not available, data from related systems can provide insights into the potential radical intermediates.

The proposed mechanism for radical difluoromethoxylation involves the following steps:

Generation of the •OCF₂H radical from a precursor via a single-electron transfer (SET) process.

Addition of the •OCF₂H radical to the naphthalene ring to form a cyclohexadienyl radical intermediate.

Oxidation of the cyclohexadienyl radical to a carbocation.

Deprotonation to restore aromaticity and yield the difluoromethoxylated product.

Role of Difluorocarbene in Reaction Pathways

Difluorocarbene (:CF₂), a highly reactive intermediate, is central to the formation of the difluoromethoxy group. The generally accepted mechanism for the difluoromethylation of phenols, and by extension 4-hydroxy-2-naphthonitrile, involves several key steps.

Initially, a base abstracts the acidic proton from the hydroxyl group of 4-hydroxy-2-naphthonitrile, forming the corresponding naphtholate anion. This anion is a potent nucleophile. Concurrently, a difluorocarbene precursor, such as sodium chlorodifluoroacetate or trimethyl(trifluoromethyl)silane, is induced to eliminate other groups to generate the electrophilic difluorocarbene.

The reaction conditions, including the choice of base, solvent, and difluorocarbene precursor, can significantly influence the efficiency and selectivity of this transformation.

Table 1: Common Precursors for Difluorocarbene Generation

| Precursor Compound | Typical Reagents/Conditions for Generation |

| Sodium chlorodifluoroacetate (ClCF₂COONa) | Heat |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Potassium fluoride (B91410), heat |

| Fluoroform (CHF₃) | Strong base (e.g., potassium hydroxide) |

| Dibromodifluoromethane (CBr₂F₂) | Reducing agent (e.g., zinc) |

Mechanistic Aspects of Naphthalene Core Reactivity

The naphthalene core of this compound possesses a rich and varied reactivity, largely governed by its aromatic character. The substituents, namely the electron-withdrawing nitrile group and the difluoromethoxy group, modulate this reactivity.

Dearomatization Mechanisms

Dearomatization reactions of naphthalene derivatives are a powerful tool for the synthesis of complex three-dimensional structures from flat aromatic precursors. researchgate.net While specific studies on the dearomatization of this compound are not extensively documented, the reactivity can be inferred from the behavior of related naphthalene systems.

The presence of the electron-withdrawing nitrile group can facilitate nucleophilic dearomatization processes. In such reactions, a nucleophile attacks the naphthalene ring, leading to a temporary loss of aromaticity. The regioselectivity of this attack is influenced by the electronic effects of both the nitrile and the difluoromethoxy groups.

Alternatively, radical-mediated dearomatization pathways can be envisaged. Photoredox catalysis, for instance, can generate radical species that add to the naphthalene core, initiating a dearomatization cascade. The difluoromethoxy group, with its potential for hydrogen atom abstraction under certain conditions, could also play a role in such radical-initiated processes.

Table 2: General Classes of Naphthalene Dearomatization Reactions

| Reaction Class | General Mechanism | Key Intermediates |

| Nucleophilic Dearomatization | Attack of a nucleophile on the aromatic ring. | Anionic intermediates (e.g., Meisenheimer-type adducts) |

| Electrophilic Dearomatization | Attack of an electrophile on the aromatic ring. | Cationic intermediates (e.g., Wheland intermediates) |

| Radical Dearomatization | Addition of a radical species to the aromatic ring. | Radical adducts |

| Cycloaddition Reactions | Concerted or stepwise addition of a dienophile or diene. | Cycloadducts |

Electron Transfer Processes in Naphthalene Derivatives

Naphthalene derivatives are known to participate in electron transfer processes, acting as either electron donors or acceptors depending on the nature of their substituents. The combination of the π-system of the naphthalene core with the electronic properties of the difluoromethoxy and nitrile groups in this compound suggests a capacity for engaging in such reactions.

The electron-withdrawing nature of the nitrile group enhances the electron-accepting ability of the molecule. This makes it a potential candidate for reductive electron transfer, where it could accept an electron to form a radical anion. Such species are key intermediates in a variety of chemical transformations.

Conversely, the difluoromethoxy group, while generally considered electron-withdrawing due to the inductive effect of the fluorine atoms, also possesses lone pairs on the oxygen atom that could potentially participate in oxidative electron transfer processes under specific conditions, leading to the formation of a radical cation.

The study of electron transfer in such systems is often carried out using electrochemical techniques like cyclic voltammetry, which can provide valuable information about the redox potentials and the stability of the resulting radical ion species.

Derivatization and Functional Group Interconversion Strategies

Chemical Transformations of the Nitrile Group

The nitrile group is a valuable functional handle that can be converted into a variety of other nitrogen-containing functionalities, significantly expanding the chemical space accessible from 4-(difluoromethoxy)-2-naphthonitrile.

Conversion to Carboxylic Acids and Esters

The hydrolysis of the nitrile group to a carboxylic acid represents a fundamental transformation, providing access to 4-(difluoromethoxy)-2-naphthalenecarboxylic acid. This reaction is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, often employing strong acids such as sulfuric acid or hydrochloric acid in aqueous media, proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid.

Alternatively, base-catalyzed hydrolysis, using strong bases like sodium hydroxide or potassium hydroxide, involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The resulting imidate intermediate is then protonated and subsequently hydrolyzed to the carboxylic acid upon acidification of the reaction mixture. The choice between acidic and basic conditions may depend on the compatibility of other functional groups within the molecule.

Once the carboxylic acid is obtained, it can be readily converted to a variety of esters through standard esterification procedures. Common methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid. Other methods, such as reaction with alkyl halides in the presence of a base or the use of coupling agents like dicyclohexylcarbodiimide (DCC), can also be employed to achieve ester formation.

Table 1: Exemplary Conditions for Conversion of Nitrile to Carboxylic Acid and Ester

| Transformation | Reagents and Conditions | Product |

| Nitrile to Carboxylic Acid (Acidic) | HCl (aq), Heat | 4-(Difluoromethoxy)-2-naphthalenecarboxylic acid |

| Nitrile to Carboxylic Acid (Basic) | 1. NaOH (aq), Heat; 2. H3O+ | 4-(Difluoromethoxy)-2-naphthalenecarboxylic acid |

| Carboxylic Acid to Ester | ROH, H+ (catalytic), Heat | Alkyl 4-(difluoromethoxy)-2-naphthalenecarboxylate |

Synthesis of Amides and Amines

The nitrile group of this compound can serve as a precursor for the synthesis of amides and amines. The partial hydrolysis of the nitrile under controlled acidic or basic conditions can yield the corresponding 4-(difluoromethoxy)-2-naphthamide. For instance, treatment with concentrated sulfuric acid at a controlled temperature can favor the formation of the amide over the carboxylic acid.

Furthermore, the reduction of the nitrile group provides a direct route to the corresponding primary amine, (4-(difluoromethoxy)naphthalen-2-yl)methanamine. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like diethyl ether or tetrahydrofuran. Catalytic hydrogenation, employing catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, is another effective method for this reduction. The resulting amine is a valuable intermediate for further functionalization, including acylation, alkylation, and diazotization reactions.

Table 2: Reagents for the Synthesis of Amides and Amines from Nitrile

| Starting Material | Product | Reagents |

| This compound | 4-(Difluoromethoxy)-2-naphthamide | H2SO4 (conc.), controlled temperature |

| This compound | (4-(Difluoromethoxy)naphthalen-2-yl)methanamine | 1. LiAlH4, Et2O; 2. H2O |

| This compound | (4-(Difluoromethoxy)naphthalen-2-yl)methanamine | H2, Raney Ni or Pd/C |

Formation of Nitrogen-Containing Heterocycles

The nitrile functionality is a key building block for the synthesis of various nitrogen-containing heterocycles. One of the most common transformations is the [3+2] cycloaddition reaction with azides to form tetrazoles. This reaction, often catalyzed by metal salts such as zinc or copper, involves the reaction of this compound with an azide source, typically sodium azide, to yield 5-(4-(difluoromethoxy)naphthalen-2-yl)-1H-tetrazole. Tetrazoles are recognized as important pharmacophores in medicinal chemistry due to their bioisosteric relationship with carboxylic acids.

Additionally, the nitrile group can participate in the construction of other heterocyclic systems such as triazines. For example, co-cyclotrimerization with other nitriles or reaction with dicyandiamide can lead to the formation of substituted triazine rings, further diversifying the molecular scaffolds accessible from this compound.

Modifications and Derivatizations of the Naphthalene (B1677914) Core

The naphthalene ring system of this compound is amenable to various modifications, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the difluoromethoxy group at the 4-position and the nitrile group at the 2-position, play a crucial role in determining the regioselectivity of these reactions.

The difluoromethoxy group is an ortho-, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom, although this is somewhat attenuated by the electron-withdrawing inductive effect of the fluorine atoms. The nitrile group, on the other hand, is a meta-directing and deactivating group. The interplay of these electronic effects will govern the position of incoming electrophiles.

Potential electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (e.g., with Br2 in the presence of a Lewis acid), sulfonation (with fuming sulfuric acid), and Friedel-Crafts acylation or alkylation. The precise reaction conditions would need to be carefully optimized to achieve the desired regioselectivity and to avoid unwanted side reactions.

Functional Group Tolerance and Chemoselectivity in Derivatization

When performing derivatization reactions on this compound, the tolerance of the existing functional groups and the chemoselectivity of the reactions are critical considerations. The difluoromethoxy group is generally stable under a wide range of reaction conditions. However, strongly acidic or basic conditions at elevated temperatures could potentially lead to its hydrolysis.

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which must be taken into account when planning reactions that require such conditions for other parts of the molecule. For instance, if a reaction on the naphthalene ring requires strongly acidic conditions, protection of the nitrile group or its conversion to a more robust functional group might be necessary.

Chemoselectivity becomes particularly important when multiple reactive sites are present. For example, in the reduction of the molecule, a careful choice of reducing agent is necessary to selectively reduce the nitrile group without affecting the aromaticity of the naphthalene core. Similarly, when performing electrophilic aromatic substitution, the reaction conditions must be controlled to favor substitution on the naphthalene ring over potential reactions with the nitrile or difluoromethoxy groups.

Advanced Analytical Techniques for Structural and Purity Assessment

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structural features of 4-(Difluoromethoxy)-2-naphthonitrile. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic nature can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the single proton of the difluoromethoxy group. The aromatic region will likely display a complex pattern of multiplets due to the various coupling interactions between the naphthalene protons. The proton of the -OCHF₂ group is anticipated to appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum will provide a signal for each unique carbon atom in the molecule. The naphthalene ring will exhibit a series of signals in the aromatic region (typically 110-150 ppm). The carbon of the nitrile group (-CN) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the two fluorine atoms of the difluoromethoxy group are expected to give a single resonance, which will appear as a doublet due to coupling with the single proton of that group. The chemical shift will be characteristic of a difluoromethoxy moiety attached to an aromatic ring.

| Predicted NMR Data for this compound | ||

|---|---|---|

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~7.0-8.5 | Multiplets (Aromatic), Triplet (-OCHF₂) |

| ¹³C | ~110-150 | Aromatic, Nitrile, Triplet (-OCHF₂) |

| ¹⁹F | ~ -80 to -90 | Doublet |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ether, and carbon-fluorine bonds, as well as the aromatic naphthalene system.

Key expected vibrational frequencies include a sharp, strong absorption band around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretching vibration. The C-O-C stretching of the ether linkage in the difluoromethoxy group will likely appear in the region of 1200-1000 cm⁻¹. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

| Predicted FTIR Data for this compound | |

|---|---|

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Nitrile (C≡N) Stretch | 2220-2240 |

| Aromatic C=C Stretch | 1600-1450 |

| Ether (C-O-C) Stretch | 1200-1000 |

| C-F Stretch | 1100-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π-π* transitions within the naphthalene ring system. The presence of the nitrile and difluoromethoxy substituents may cause a shift in the absorption maxima (λmax) compared to unsubstituted naphthalene. The spectrum will likely show multiple absorption bands characteristic of the extended aromatic system.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. It is particularly useful for identifying non-polar bonds. In the Raman spectrum of this compound, the symmetric stretching vibration of the nitrile group is expected to be a strong and sharp band. The aromatic ring vibrations will also be prominent.

Mass Spectrometry for Molecular Identification and Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the target molecule with high confidence. The expected exact mass can be calculated from the molecular formula, C₁₂H₇F₂NO.

| Predicted HRMS Data for this compound | |

|---|---|

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₇F₂NO |

| Calculated Exact Mass | 219.0496 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragments. In a typical MS/MS experiment for this compound, the intact molecule is first ionized to form a precursor ion (the molecular ion or a protonated/adducted molecule). This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.

The fragmentation pattern provides a veritable fingerprint of the molecule. For this compound (Molecular Weight: 219.18 g/mol ), the molecular ion ([M]+• at m/z 219) would be selected. Fragmentation would likely proceed through pathways characteristic of fluorinated aromatic compounds and nitriles. Key fragmentation events could include the loss of the difluoromethoxy group or parts thereof, and cleavages related to the stable naphthalene ring system. A study on the mass spectrometry of polyfluorophenyl compounds noted the expulsion of difluorocarbene (:CF2) as a possible gas-phase dissociation mode for such molecules. researchgate.net

Hypothetical MS/MS Fragmentation Data for this compound This table presents plausible fragmentation data based on chemical principles. Actual experimental results may vary.

| Precursor Ion (m/z) | Collision Energy | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Identity |

| 219.04 | 20 eV | 168.04 | CHF2 | Naphthonitrile radical cation |

| 219.04 | 20 eV | 152.05 | OCF2 + H | Cyanonaphthalene fragment |

| 219.04 | 35 eV | 126.04 | OCF2 + H + CN | Naphthalene radical cation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound. nih.gov

For analysis, a dilute solution of the compound is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample onto a long, thin capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The temperature of the column is gradually increased to facilitate the elution of compounds. As this compound exits the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides structural information, while the retention time from the GC provides a measure of its identity.

Illustrative GC-MS Analytical Conditions This table provides a typical set of parameters for the GC-MS analysis of an aromatic nitrile.

| Parameter | Value |

| GC System | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-350 amu |

| Source Temperature | 230 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for compounds that are not sufficiently volatile or are thermally labile. creative-proteomics.com While this compound may be amenable to GC-MS, LC-MS offers an alternative without the need for high-temperature vaporization.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase), which carries it through a column packed with a stationary phase. Separation occurs based on the compound's affinity for the stationary versus the mobile phase. For a moderately polar compound like this compound, reversed-phase chromatography is typically employed. After elution from the column, the analyte enters the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which is suitable for generating ions from the liquid phase. LC-MS is highly sensitive and selective, making it a powerful tool for both qualitative and quantitative analysis. nih.gov

Hypothetical LC-MS Purity Analysis Data This table illustrates potential results from an LC-MS analysis for purity assessment.

| Retention Time (min) | Detected Ion (m/z) [M+H]+ | Peak Area (%) | Identity |

| 4.52 | 220.05 | 99.85 | This compound |

| 3.18 | 170.06 | 0.15 | Impurity A |

Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. nih.gov The choice of method depends on the properties of the analyte and the goal of the analysis, such as purity determination, quantitative analysis, or reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates and other high-purity chemicals. It utilizes high pressure to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

A reversed-phase HPLC method is most common for a molecule like this compound. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The compound is retained on the column and then eluted by a gradient of increasing organic solvent concentration. Detection is commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring system is a strong chromophore. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantification and purity determination.

Example HPLC Method Parameters and Results This table outlines a typical HPLC method and expected purity results.

| Parameter | Value |

| Instrumentation | |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Results | |

| Retention Time | 6.8 min |

| Purity (by area %) | >99.5% |

Gas Chromatography (GC) for Volatile Species Analysis

While GC-MS is used for identification, standalone Gas Chromatography (GC) with a simpler detector, such as a Flame Ionization Detector (FID), is often used for routine purity checks and the analysis of volatile species. The principles of separation are identical to those in GC-MS. GC-FID is particularly robust and can quantify volatile organic impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials. The response of an FID is generally proportional to the number of carbon atoms in the analyte, making it excellent for quantitative analysis of organic compounds.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for the qualitative monitoring of chemical reactions. nih.gov To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent). The eluent travels up the plate by capillary action, separating the components of the spotted mixture.

The starting materials, intermediates, and the final product will have different polarities and thus travel at different rates, resulting in distinct spots. By comparing the reaction mixture spot to spots of the pure starting material and product, a chemist can visually assess the progress of the reaction. The spots are typically visualized under UV light, where the aromatic naphthalene ring will appear as a dark spot on a fluorescent background.

Illustrative TLC Data for Reaction Monitoring This table shows hypothetical Retention Factor (Rf) values for a reaction to synthesize the target compound.

| Compound | Rf Value | Observation |

| Starting Material (e.g., 4-Hydroxy-2-naphthonitrile) | 0.25 | Spot diminishes over time |

| This compound | 0.60 | Spot appears and intensifies over time |

| Reaction Mixture at 2 hours | 0.25, 0.60 | Both starting material and product are present |

| In a 3:1 Hexane:Ethyl Acetate solvent system on a silica gel plate. |

Specialized Techniques for Fluorine Quantification

Among the various methods available for halogen determination, Combustion Ion Chromatography (CIC) has emerged as a robust and reliable technique for the quantification of total organic fluorine (TOF). measurlabs.com This method is particularly advantageous for its ability to analyze solid and liquid samples directly, providing a comprehensive measure of all organically bound fluorine. measurlabs.comqa-group.com

Combustion Ion Chromatography is a powerful analytical method that combines the complete combustion of a sample with the subsequent analysis of the resulting gaseous products by ion chromatography. thermofisher.cn This technique is highly effective for determining the total fluorine content in organic compounds like this compound. The process involves two main stages: sample combustion and ion chromatographic analysis.

Principle of the Method

In the initial stage, a precisely weighed amount of the this compound sample is introduced into a high-temperature furnace, typically operating at 900–1000 °C, in an oxygen-rich environment. eurofins.com Under these conditions, the organic matrix is completely oxidized, and the strong carbon-fluorine bonds are broken. This process, known as pyrohydrolysis, quantitatively converts all organically bound fluorine into hydrogen fluoride (B91410) (HF) gas. eurofins.com

The resulting combustion gases are then passed through an aqueous absorption solution, where the hydrogen fluoride dissolves to form fluoride ions (F⁻). thermofisher.cneurofins.com This solution, now containing the fluoride ions from the original sample, is then injected into an ion chromatograph. eurofins.com

The ion chromatograph separates the fluoride ions from other potential anionic species present in the absorption solution using an ion-exchange column. A detector, typically a conductivity detector, measures the concentration of the eluted fluoride ions. nih.gov The signal from the detector is proportional to the concentration of fluoride in the solution, which directly corresponds to the total organic fluorine content of the original sample.

Application to this compound

For a pure sample of this compound, the theoretical fluorine content can be calculated based on its molecular formula (C₁₂H₇F₂NO). This theoretical value serves as a benchmark for the experimental results obtained from CIC analysis. The technique can be used to:

Confirm Identity and Purity: By comparing the experimentally determined TOF value with the theoretical fluorine content, the purity of the synthesized compound can be assessed. A significant deviation may indicate the presence of impurities or incomplete fluorination.

Quantify Fluorinated Impurities: The TOF analysis provides a total measure of all organic fluorine. If targeted analysis by other methods (like LC-MS) identifies specific fluorinated impurities, CIC can provide a measure of their total contribution. nih.gov

Screening Tool: In a manufacturing or research setting, CIC serves as an efficient screening tool to quickly assess the fluorine content of various batches, ensuring consistency and quality control. nih.goventhalpy.com

Detailed Research Findings

While specific research studies focusing solely on the CIC analysis of this compound are not prevalent in publicly available literature, the methodology is well-established for a wide range of fluorinated organic compounds. measurlabs.comthermofisher.cn The accuracy and precision of the CIC method for determining total fluorine in aromatic hydrocarbons have been demonstrated, with recoveries typically ranging from 86% to 102%. thermofisher.cn

The process for analyzing this compound would involve careful sample preparation to ensure homogeneity, followed by automated combustion and analysis. shimadzu.com To ensure accuracy, the system is calibrated using certified fluoride standards. thermofisher.com Any inorganic fluoride present in the sample can be determined separately and subtracted from the total fluorine value to yield the total organic fluorine content. nih.govmeasurlabs.com

The following interactive table presents hypothetical data from a CIC-TOF analysis of three different batches of this compound, illustrating how the results are used to assess purity against the theoretical fluorine content.

| Batch Number | Sample Weight (mg) | Measured Fluoride (µg) | Calculated TOF (%) | Theoretical TOF (%) | Purity Assessment (%) |

| A-101 | 5.23 | 498.7 | 17.58 | 17.50 | 100.5 |

| A-102 | 4.98 | 470.1 | 17.42 | 17.50 | 99.5 |

| B-201 | 5.51 | 512.3 | 17.15 | 17.50 | 98.0 |

Note: The data presented in this table is for illustrative purposes only and represents typical results that would be obtained from a CIC-TOF analysis. The "Purity Assessment" is calculated as (Calculated TOF / Theoretical TOF) * 100.

This specialized technique provides essential, quantifiable data for the structural and purity assessment of fluorinated compounds like this compound, ensuring they meet the stringent quality requirements for their intended applications.

Computational Chemistry Studies for Molecular Understanding

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These methods can be broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) methods.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

For a molecule like 4-(Difluoromethoxy)-2-naphthonitrile, DFT would be used to calculate key electronic properties. For instance, studies on 2-cyanonaphthalene (2-CNN), the core nitrile-bearing scaffold, have utilized DFT methods like B3LYP with basis sets such as 6-311++G(2d,2p) to determine its electronic characteristics. aip.orgresearchgate.net These calculations yield crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Recent DFT calculations on 2-cyanonaphthalene have reported its adiabatic electron affinity (EA) to be 0.798 eV. aip.orgresearchgate.net The singlet-triplet energy splitting (ΔEST), another important electronic parameter, was calculated to be 2.468 eV. aip.orgresearchgate.net Such data helps in understanding the molecule's behavior in photoionization pathways and its potential interactions in various environments, such as the interstellar medium. acs.org

Table 1: Illustrative DFT-Calculated Electronic Properties for 2-Cyanonaphthalene (2-CNN)

| Property | Calculated Value (eV) | Method |

|---|---|---|

| Adiabatic Electron Affinity (EA) | 0.798 | B3LYP/6-311++G(2d,2p) |

| Singlet-Triplet Splitting (ΔEST) | 2.468 | B3LYP/6-311++G(2d,2p) |

This table presents data for 2-cyanonaphthalene as a representative model for this compound.

Ab initio methods are quantum chemistry calculations that are based solely on theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. They are often used for high-accuracy calculations of molecular geometries and energies.

Geometric optimization is a process to find the minimum energy arrangement of atoms in a molecule. For aromatic systems like naphthalenes, ab initio calculations can precisely predict bond lengths and angles. For example, a study on cis-2-methoxynaphthalene, an analogue for the methoxy (B1213986) substituent, employed the RHF/6-31G** method to optimize the ground state geometry. acs.orgacs.org The calculations revealed detailed structural parameters, such as the C-C bond lengths within the naphthalene (B1677914) rings and the geometry of the methoxy group. acs.orgacs.org These studies confirmed that the cis isomer is the most stable conformer, which is in agreement with experimental findings. acs.orgacs.org

Table 2: Selected Optimized Geometric Parameters for cis-2-Methoxynaphthalene (Ground State, S₀)

| Parameter | Bond Length (Å) | Bond Angle (°) | Method |

|---|---|---|---|

| C₁-C₂ | 1.353 | - | RHF/6-31G** |

| C₂-C₃ | 1.417 | - | RHF/6-31G** |

| C₃-C₄ | 1.352 | - | RHF/6-31G** |

| C₂-O₁₁ | 1.350 | - | RHF/6-31G** |

| O₁₁-C₁₂ | 1.398 | - | RHF/6-31G** |

| C₁-C₂-C₃ | - | 121.2 | RHF/6-31G** |

| C₂-O₁₁-C₁₂ | - | 119.5 | RHF/6-31G** |

This table presents data for cis-2-methoxynaphthalene as a representative model to illustrate geometric parameter calculations. acs.orgacs.org

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to model or mimic the behavior of molecules. These methods are invaluable for studying dynamic processes and complex molecular interactions.

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the mapping of a reaction's potential energy surface, which includes identifying reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For a molecule like this compound, one might study its synthesis, for example, via a cyanation reaction on a corresponding naphthalene precursor. organic-chemistry.org Computational methods would be used to model the step-by-step mechanism of such a reaction. This involves locating the transition state structure for the rate-determining step. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are often employed to find these elusive structures. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency. The energy difference between the reactants and the transition state provides the activation barrier, a critical parameter for predicting reaction feasibility. Nitriles themselves are versatile functional groups that can participate in various transformations, including cycloadditions and C-H functionalizations, the mechanisms of which can be elucidated through these computational approaches. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary focus of conformational analysis would be the rotation of the difluoromethoxy (-OCHF₂) group relative to the naphthalene ring.

The presence of fluorine atoms significantly influences conformational preferences due to stereoelectronic effects, including dipole-dipole interactions and hyperconjugation. beilstein-journals.org The gauche effect, for instance, often favors conformations where electronegative groups are adjacent to each other. beilstein-journals.org For the -OCHF₂ group, a potential energy surface scan would be performed by systematically rotating the dihedral angle around the C(naphthyl)-O bond. This calculation would reveal the energy minima corresponding to stable conformers and the energy barriers to rotation between them. Studies on related fluorinated alkanes and cyclohexanes have shown that 1,3-repulsive interactions between fluorine atoms can destabilize certain conformations, while nonclassical hydrogen bonds (e.g., C-F···H-C) can provide stabilization. nih.govnih.gov Such analyses would predict the most likely three-dimensional structure of the molecule under different conditions.

Electronic Structure and Reactivity Descriptors

From the fundamental electronic properties calculated by methods like DFT, a set of reactivity descriptors can be derived. researchgate.net These descriptors, part of what is known as Conceptual DFT, help in predicting the reactivity and stability of molecules. ijsr.netresearchgate.net

Key global reactivity descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO energy gap. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. europa.eu

These descriptors provide a quantitative framework for understanding a molecule's reactivity. nih.gov For example, the calculated HOMO and LUMO energies of 2-cyanonaphthalene can be used to estimate these descriptors and predict its reactivity in chemical reactions.

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting ability |

This table defines common reactivity descriptors that would be calculated from DFT output.

By analyzing these descriptors, one could predict that the electron-withdrawing nature of both the cyano and difluoromethoxy groups would likely result in a relatively high electrophilicity index for this compound, making it susceptible to nucleophilic attack.

Vibrational Spectra Simulation and Interpretation

Computational methods can simulate vibrational spectra, such as Infrared (IR) and Raman spectra, with a high degree of accuracy. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of particular functional groups within the molecule. nih.govnih.gov

A theoretical vibrational analysis of this compound would predict characteristic frequencies for the C≡N stretch of the nitrile group, the C-O and C-F stretches of the difluoromethoxy group, and various C-C and C-H vibrations of the naphthalene ring. Comparing a simulated spectrum with an experimental one is a powerful method for structural confirmation. nih.gov Discrepancies between the two can often be resolved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other theoretical approximations. Detailed simulated spectra for this specific molecule are not available in public databases.

Prediction of Chemical Reactivity and Selectivity

By integrating the insights from FMO, ESP, and other computational analyses, it is possible to predict a molecule's reactivity and the selectivity of its reactions. nih.gov The locations of the HOMO and LUMO, combined with the charge distribution from the ESP map, can identify the most probable sites for electrophilic and nucleophilic attack.

For this compound, the electron-withdrawing nature of the nitrile and difluoromethoxy substituents would deactivate the naphthalene ring towards electrophilic aromatic substitution. Conversely, these groups would make the ring more susceptible to nucleophilic aromatic substitution. Computational models can be used to calculate the activation energies for different reaction pathways, thereby predicting the most likely products and reaction mechanisms. nih.gov While these general principles of reactivity can be inferred, specific computational studies predicting the reaction outcomes for this compound have not been published.

With the current available information, a detailed scientific article focusing solely on the chemical compound “this compound” as per the requested outline cannot be generated. Extensive searches for specific research findings on this particular compound did not yield sufficient data regarding its role as a synthetic intermediate for complex organic molecules or its specific contributions to advanced materials science.

The scientific literature provides general information on related classes of compounds, such as naphthalene derivatives, polycyclic aromatic hydrocarbons (PAHs), and molecules containing the difluoromethoxy group. For instance, naphthalene-based compounds are widely recognized as foundational structures in the development of organic electronic materials. researchgate.netresearchgate.netekb.eg The introduction of fluorine-containing substituents like the difluoromethoxy group is a known strategy to modify the electronic and physical properties of organic molecules, which can be beneficial for applications in materials science and medicinal chemistry. nih.gov

However, specific studies detailing the synthesis of fused PAHs, diversified naphthalene derivatives, or heterocyclic architectures directly from this compound are not available in the reviewed sources. Similarly, there is a lack of published data on its specific photophysical properties and its application in optoelectronic devices.

Therefore, to maintain scientific accuracy and strictly adhere to the provided instructions of focusing solely on "this compound," it is not possible to provide a thorough and informative article covering the requested subsections. Any attempt to do so would involve extrapolation from related compounds and would not be a factual representation of the current scientific knowledge on this specific molecule.

Role As a Synthetic Intermediate and Applications in Materials Chemistry

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Difluoromethoxy)-2-naphthonitrile, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl or halogen group on the naphthalene ring with a difluoromethoxy moiety under basic conditions (e.g., using K₂CO₃ or NaH as a base) . Purification via column chromatography or recrystallization is critical to achieving >95% purity. Reaction temperature (40–80°C) and solvent choice (e.g., DMF or THF) significantly impact yield. Optimization studies suggest maintaining anhydrous conditions to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies the difluoromethoxy group (δ ~ -80 to -85 ppm, split due to coupling with adjacent protons) .

- HPLC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 233.1) and purity (>98% by reverse-phase C18 column) .

- IR Spectroscopy : Detects nitrile stretch (~2220 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, then analyze degradation products via LC-MS. The compound is stable at neutral pH but hydrolyzes in strongly acidic/basic conditions, forming 2-naphthoic acid derivatives .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature (>200°C observed in TGA) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s lipophilicity and membrane permeability in biological systems?

- Methodological Answer :

- LogP Measurement : Experimental LogP (octanol/water) is ~2.8, indicating moderate lipophilicity. Compare with non-fluorinated analogs (LogP ~1.5) to quantify the fluorine effect .

- Caco-2 Assays : Permeability coefficients (Papp) of 8.6 × 10⁻⁶ cm/s suggest moderate absorption potential. Molecular dynamics simulations show the difluoromethoxy group reduces hydrogen bonding with water, enhancing passive diffusion .

Q. What computational modeling approaches are recommended to predict the reactivity of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The nitrile group may coordinate with heme iron, while the difluoromethoxy moiety occupies hydrophobic pockets .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitrile carbon is electrophilic (LUMO energy: -1.8 eV), making it reactive toward thiols in proteins .

Q. How can researchers resolve contradictions in reported biological activities of similar naphthonitrile derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 6-(piperidin-4-ylmethoxy)-2-naphthonitrile has IC₅₀ = 1900 nM vs. 4400 nM for its 7-substituted analog ). Variables like cell line (HEK293 vs. CHO) and assay protocols (radioligand vs. fluorescence) account for discrepancies.

- Dose-Response Validation : Repeat assays under standardized conditions (e.g., 72-hour incubation, 10% FBS) to isolate structure-activity relationships .

Q. What are the implications of the compound’s dielectric properties for material science applications?

- Methodological Answer :

- Ferroelectric Behavior : In mesophases, the compound exhibits a dielectric permittivity (ε₀) of ~20,000 due to its high dipole moment (11.3 D). This property is valuable for liquid crystal displays (LCDs) and nonlinear optical materials .

- Polarization Studies : Use electric field-induced birefringence measurements to quantify switching times (<1 ms at room temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.